N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thiazole ring fused with a pyridazinone moiety and a naphthalene substituent. Its structural complexity arises from the presence of multiple aromatic systems and a tert-butyl group, which likely influences its solubility, metabolic stability, and intermolecular interactions.
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C23H22N4O2S/c1-23(2,3)19-14-30-22(24-19)25-20(28)13-27-21(29)11-10-18(26-27)17-9-8-15-6-4-5-7-16(15)12-17/h4-12,14H,13H2,1-3H3,(H,24,25,28) |
InChI Key |
BOLMBSBYZABKID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene derivative is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Formation of the Pyridazinone Ring: This involves the condensation of a hydrazine derivative with a diketone or ketoester, followed by cyclization.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridazinone rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide may serve as a probe for studying enzyme interactions, particularly those involving thiazole and pyridazinone-containing substrates.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazinone rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Naphthalene and Acetamide Motifs
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its derivatives (e.g., 6b , 6c ) share structural similarities with the target molecule, particularly in their naphthalene and acetamide frameworks. Key differences include:
- Substituent Variations: The target compound incorporates a thiazole-pyridazinone core, whereas analogs like 6a–c feature triazole rings and nitro-substituted phenyl groups. These differences significantly alter electronic properties and hydrogen-bonding capabilities .
- Synthetic Routes : The target compound’s synthesis likely involves multi-step cyclization or coupling reactions, akin to the copper-catalyzed 1,3-dipolar cycloaddition used for 6a–c .
Table 1: Structural and Spectroscopic Comparison
Metabolic and Stability Considerations
- Chemical Instability : Analogues like MSO (N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) exhibit instability due to sulfenic acid intermediates, forming futile cycles with glutathione . The tert-butyl group in the target compound may enhance steric protection against metabolic degradation.
- Enzymatic Susceptibility: Unlike MSO, which is a product of cytochrome P450-mediated metabolism, the target compound’s pyridazinone and thiazole moieties may confer resistance to oxidative enzymes .
Crystallographic and Computational Insights
- Validation Tools : Programs like SHELXL and structure-validation protocols ensure accuracy in determining bond lengths and angles for such complex molecules .
Biological Activity
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The compound contains a thiazole ring, a naphthalene moiety, and a pyridazine derivative, which collectively contribute to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is . The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Properties : Compounds containing thiazole and pyridazine rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a variety of microbial strains, indicating potential as antimicrobial agents.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors involved in key biological pathways. The structural components facilitate interactions through hydrogen bonds or hydrophobic interactions, modulating the activity of these targets.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of thiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of thiazole-containing compounds. Results indicated that these compounds could effectively reduce TNF-alpha levels in macrophages stimulated with LPS, suggesting their potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
